6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a diazepane ring, and a triazolopyridazine ring . The presence of these rings suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Unfortunately, the specific structural details for this compound are not available in the retrieved data .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research has focused on the synthesis and evaluation of compounds related to 6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine for their antimicrobial and antioxidant activities. One study highlighted the preparation of novel compounds with significant wide-spectrum activities, including antimicrobial and antioxidant effects. These compounds were evaluated against various pathogenic microbes and showed either weak or moderate activities, with some displaying high antioxidant activity (El-Kalyoubi, Fayed, & Abdel-Razek, 2017).
Synthetic Approaches to Novel Pyrimidine Derivatives
Another research avenue involves the development of new synthetic approaches to novel pyrimidine derivatives. Transformations of 5-Diazo derivatives of 1,3-Dimethyl-6-hydrazinouracil have led to the creation of triazolo[4.5-d]pyrimidines, showcasing nearly quantitative yields after a short period of heating. This work illustrates the potential for creating diverse chemical structures with possible pharmacological applications (Azev, Guselnikova, & Chupakhin, 1994).
Anxiolytic Activity
Research into 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has uncovered a new class of compounds with anxiolytic activity, suggesting potential applications in the treatment of anxiety disorders. These compounds have shown promise in tests predictive of anxiolytic activity, representing a significant step forward in the search for new therapeutic options (Albright, Moran, Wright, Collins, Beer, Lippa, & Greenblatt, 1981).
Antidiabetic Drug Development
Further research has focused on the synthesis and evaluation of triazolo-pyridazine-6-yl-substituted piperazines as potential antidiabetic drugs. These compounds have been evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), showcasing their potential as effective treatments for diabetes. The study illustrates the importance of novel chemical derivatives in the ongoing search for more effective and safer antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN8/c15-11-8-16-14(17-9-11)22-5-1-4-21(6-7-22)13-3-2-12-19-18-10-23(12)20-13/h2-3,8-10H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGCULAACSPILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyrimidin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.